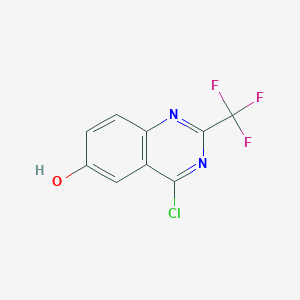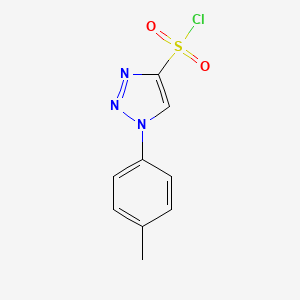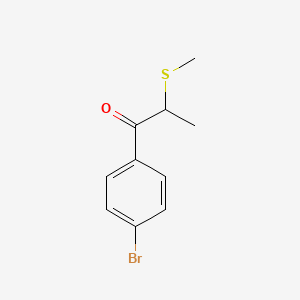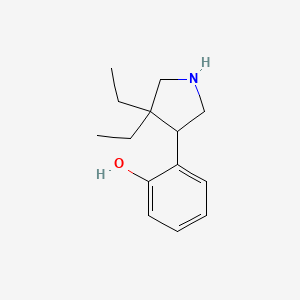![molecular formula C14H25NO5 B13212998 3-(tert-Butoxy)-1-{[(tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylic acid](/img/structure/B13212998.png)
3-(tert-Butoxy)-1-{[(tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(tert-Butoxy)-1-{[(tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylic acid is a complex organic compound that features a cyclobutane ring substituted with tert-butoxy and tert-butoxycarbonylamino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(tert-Butoxy)-1-{[(tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be formed through a [2+2] cycloaddition reaction of alkenes.
Introduction of tert-Butoxy Group: The tert-butoxy group can be introduced via nucleophilic substitution reactions using tert-butyl alcohol and a suitable leaving group.
Introduction of tert-Butoxycarbonylamino Group: This step involves the protection of an amine group with a tert-butoxycarbonyl (Boc) protecting group, followed by its attachment to the cyclobutane ring.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of advanced catalysts, optimized reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(tert-Butoxy)-1-{[(tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert the compound to a more reduced state.
Substitution: The tert-butoxy and tert-butoxycarbonylamino groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
3-(tert-Butoxy)-1-{[(tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein-ligand binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(tert-Butoxy)-1-{[(tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The tert-butoxycarbonylamino group can act as a protecting group for amines, allowing for selective reactions at other sites on the molecule. The cyclobutane ring provides rigidity and stability to the compound, influencing its reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
3-(tert-Butoxy)benzenecarboxylic acid: This compound has a similar tert-butoxy group but differs in the structure of the core ring.
tert-Butyl 3-aminocyclobutane-1-carboxylate: This compound has a similar cyclobutane ring and tert-butyl group but lacks the tert-butoxycarbonylamino group.
Uniqueness
3-(tert-Butoxy)-1-{[(tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylic acid is unique due to the combination of its tert-butoxy and tert-butoxycarbonylamino groups, which provide distinct chemical properties and reactivity
Properties
Molecular Formula |
C14H25NO5 |
|---|---|
Molecular Weight |
287.35 g/mol |
IUPAC Name |
3-[(2-methylpropan-2-yl)oxy]-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C14H25NO5/c1-12(2,3)19-9-7-14(8-9,10(16)17)15-11(18)20-13(4,5)6/h9H,7-8H2,1-6H3,(H,15,18)(H,16,17) |
InChI Key |
NGHAQCTYHFTPBM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1CC(C1)(C(=O)O)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



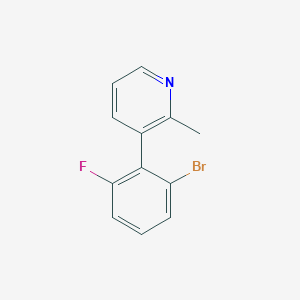


![6-Methyl-2-(2-methylphenyl)-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13212936.png)
![Methyl 5-oxo-7-(propan-2-yl)-1H,5H-imidazo[1,2-a]pyrimidine-6-carboxylate](/img/structure/B13212939.png)
